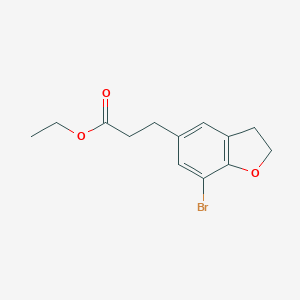

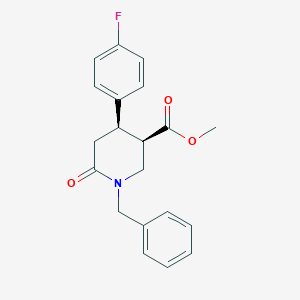

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of structurally complex molecules like "cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester" often involves multi-step chemical reactions, including functional group transformations and stereoselective synthesis. For instance, similar compounds have been synthesized through approaches involving protected intermediates and diastereoselective alkylation, highlighting the importance of precise control over reaction conditions to achieve the desired stereochemistry (Akasaka et al., 1999).

Molecular Structure Analysis

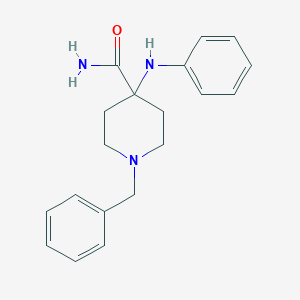

The molecular structure of such compounds is characterized by the presence of multiple stereocenters, aromatic rings, and functional groups that dictate their chemical behavior. X-ray diffraction studies provide insights into the absolute configuration of stereochemically complex molecules, aiding in the understanding of their three-dimensional conformation and potential interactions with biological targets (Peeters et al., 1994).

Chemical Reactions and Properties

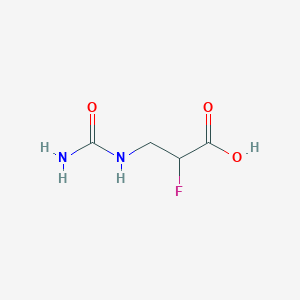

Chemical reactions involving compounds with multiple functional groups require careful selection of reagents and conditions to achieve selectivity. For example, the fluorination of methyl esters and N-containing carboxylic acids has been explored, demonstrating the challenges and strategies in introducing fluorine atoms into complex molecules (Takashi et al., 1998).

Applications De Recherche Scientifique

Synthesis and Stereochemistry

Diastereoselective Synthesis : The compound's synthetic process involves diastereoselective methylation, where the protecting groups on the carboxylic acid and amino groups significantly influence the trans/cis selectivity in the methylation reaction. This reaction is crucial for producing specific stereoisomers used in further chemical synthesis and pharmacological studies (Akasaka et al., 1999).

Asymmetric Synthesis : An asymmetric synthesis approach has been applied to create key intermediates for drug synthesis, showcasing the compound's role in developing potent pharmaceutical agents. This process highlights the compound's versatility in creating complex molecular structures with high stereochemical fidelity (Hao et al., 2011).

Chemical Reactivity and Applications

Chemical Transformations : Research into the compound's reactivity includes exploring its interactions with benzene under specific conditions, demonstrating its utility in producing a variety of chemically significant derivatives. Such studies provide insights into the compound's potential applications in synthetic organic chemistry and material science (Sugita & Tamura, 1971).

Stereochemical Studies : The stereochemical properties of the compound and its derivatives have been extensively studied, including X-ray diffraction and NMR spectroscopy, to determine absolute configurations and stereoselective reactions. These studies are fundamental for the development of stereospecific drugs and for understanding molecular interactions at a detailed level (Peeters et al., 1994).

Industrial and Pharmacological Intermediates

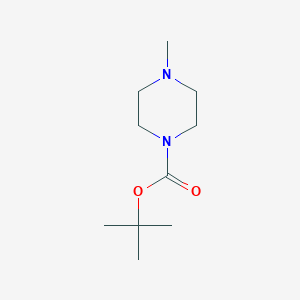

Preparation as Synthetic Intermediates : The compound serves as a crucial intermediate in synthesizing a variety of pharmacologically active molecules. This highlights its importance in the drug development process, where precise control over molecular structure can significantly impact the therapeutic effectiveness and specificity of new drugs (Ibenmoussa et al., 1998).

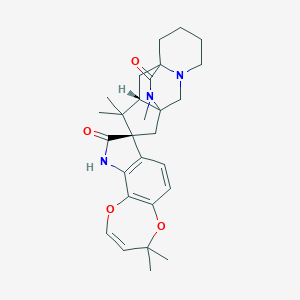

Anticancer Agent Synthesis : Derivatives of the compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. This application underscores the compound's role in discovering new cancer therapies, where its structural features can be tailored to target specific cellular mechanisms (Karthikeyan et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (3R,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCMRPPNDBQTRB-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(C(=O)C[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479011 | |

| Record name | cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester | |

CAS RN |

612095-73-5 | |

| Record name | cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

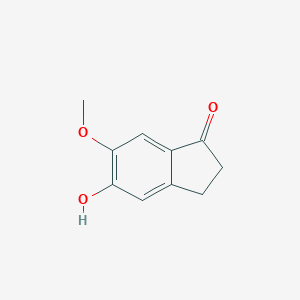

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)

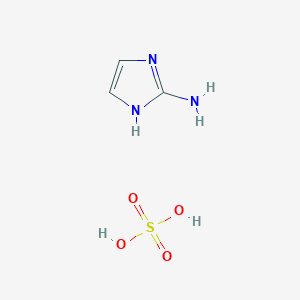

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)